molecular formula C24H40O3 B12628383 1-(2,6-Dihydroxyphenyl)octadecan-1-one CAS No. 921758-91-0

1-(2,6-Dihydroxyphenyl)octadecan-1-one

Cat. No.: B12628383
CAS No.: 921758-91-0
M. Wt: 376.6 g/mol
InChI Key: INJUHESVXJGQSD-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxyphenyl)octadecan-1-one is a synthetic phenolic compound featuring a long-chain aliphatic ketone, which is of significant interest in antimicrobial and pharmaceutical research. The core structure of this compound is closely related to a class of bioactive molecules isolated from endolichenic fungi. Research on a direct analog, 1-(2,6-dihydroxyphenyl)butane-1-one, has demonstrated attractive broad-spectrum antimicrobial activities against a range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens such as Candida albicans . In vitro studies have shown that these related compounds can effectively inhibit the growth of pathogenic strains including Staphylococcus aureus , Proteus vulgaris , and Micrococcus luteus , with Minimum Inhibitory Concentration (MIC) values as low as 16 μg/ml . The proposed antimicrobial mechanism of action for this chemical class involves disrupting the permeability of the microbial cell wall and cell membrane. Evidence suggests that treatment leads to the measured dissolution of nucleic acids and proteins from bacterial cells, along with an increase in the activity of alkaline phosphatase (AKP), indicating comprehensive damage to the cellular structure and integrity . This mechanism makes it a valuable chemical entity for exploring new antibacterial agents, especially in the face of rising antibiotic resistance. This product is intended for research applications only, providing a chemical tool for the development of novel antimicrobial agents and the study of their structure-activity relationships. It is not approved for diagnostic or therapeutic use.

Properties

CAS No.

921758-91-0

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

1-(2,6-dihydroxyphenyl)octadecan-1-one

InChI

InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)24-22(26)19-17-20-23(24)27/h17,19-20,26-27H,2-16,18H2,1H3

InChI Key

INJUHESVXJGQSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=C(C=CC=C1O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 2,6 Dihydroxyphenyl Octadecan 1 One and Analogues

Total Synthesis Approaches to the Core Dihydroxyphenyl Octadecanone Scaffold

The total synthesis of the 1-(2,6-dihydroxyphenyl)octadecan-1-one scaffold, which features a 2,6-dihydroxyphenyl group attached to an octadecanone chain, can be achieved through several established routes. A common strategy involves the Friedel-Crafts acylation of a protected resorcinol (B1680541) derivative with octadecanoyl chloride. The protective groups are then removed to yield the final product.

Another approach is the Fries rearrangement of a resorcinol ester of octadecanoic acid. This reaction, typically catalyzed by a Lewis acid, involves the migration of the acyl group from the oxygen atom to the carbon atom of the aromatic ring. The regioselectivity of this rearrangement is a key consideration to ensure the desired 2,6-disubstitution pattern.

A third method involves the Grignard reaction, where an octadecylmagnesium halide is reacted with a protected 2,6-dihydroxybenzoic acid derivative. Subsequent workup and deprotection would then yield the target molecule. The choice of synthetic route often depends on the availability of starting materials, desired yield, and the need for specific regioselectivity.

Regioselective Synthesis of 2,6-Dihydroxyphenyl Ketone Moieties

Another established method involves the direct acylation of resorcinol. For instance, the reaction of resorcinol with acetic acid in the presence of a catalyst like zinc chloride can yield 2,4-dihydroxyacetophenone, also known as resoacetophenone. jmchemsci.comfuture4200.comrepec.orgresearchgate.net However, achieving regioselectivity for the 2,6-isomer can be challenging due to the directing effects of the hydroxyl groups. To overcome this, specific protecting group strategies or the use of specialized catalysts may be employed.

Alternative approaches include the Hoesch reaction, which utilizes a nitrile and a Lewis acid to acylate the resorcinol ring. The choice of nitrile can be varied to introduce different acyl groups. Furthermore, modern catalytic methods are being explored to improve the regioselectivity and efficiency of these transformations. acs.orgnih.govnih.gov

Table 1: Comparison of Synthetic Methods for 2,6-Dihydroxyphenyl Ketone Moieties

MethodStarting MaterialsReagents/CatalystsKey Features
Pechmann Condensation & Ring OpeningResorcinol, Ethyl AcetoacetateSulfuric Acid, Sodium HydroxideMulti-step process, good for 2,6-dihydroxyacetophenone. orgsyn.orgchemicalbook.comresearchgate.net
Friedel-Crafts AcylationResorcinolAcyl Chloride, Lewis Acid (e.g., AlCl3)Direct acylation, regioselectivity can be an issue. jmchemsci.comfuture4200.com
Fries RearrangementResorcinol EsterLewis AcidRearrangement of an ester to a ketone.
Hoesch ReactionResorcinol, NitrileLewis Acid, HClIntroduces acyl group from a nitrile.

Alkylation and Acylation Strategies for the Octadecanone Chain

The introduction of the long octadecanone chain is a pivotal step in the synthesis of 1-(2,6-dihydroxyphenyl)octadecan-1-one. This is typically achieved through either alkylation or acylation reactions.

In an acylation strategy , a common method is the Friedel-Crafts acylation of resorcinol or a protected derivative with octadecanoyl chloride. larodan.com This reaction is generally catalyzed by a Lewis acid, such as aluminum chloride, and directly introduces the C18 acyl group onto the aromatic ring. The regioselectivity of this reaction is crucial and can be influenced by the reaction conditions and the presence of protecting groups on the resorcinol moiety.

Alternatively, an alkylation strategy can be employed. This might involve the reaction of a pre-formed 2,6-dihydroxyphenyl ketone derivative with a long-chain alkyl halide, such as octadecyl bromide. However, this approach is less direct for forming the ketone and is more commonly used for modifying the hydroxyl groups. A more relevant alkylation approach in the context of building the carbon skeleton would involve the α-alkylation of a smaller ketone with an appropriate alkyl halide, although this would require further synthetic steps to arrive at the target structure. rsc.org

Synthesis of Halogenated Analogues (e.g., 1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one)

The synthesis of halogenated analogues, such as 1-(3,5-dichloro-2,6-dihydroxyphenyl)octadecan-1-one, introduces additional complexity, requiring regioselective halogenation of the aromatic ring.

A common approach involves the direct chlorination of a pre-synthesized 1-(2,6-dihydroxyphenyl)octadecan-1-one. The electron-donating hydroxyl groups activate the aromatic ring towards electrophilic substitution, and the positions ortho and para to these groups are the most reactive. Therefore, careful control of the reaction conditions, such as the choice of chlorinating agent and solvent, is necessary to achieve the desired 3,5-dichloro substitution pattern.

Alternatively, the synthesis can start with a pre-halogenated resorcinol derivative. For instance, 4,6-dichlororesorcinol (B44097) can be acylated with octadecanoyl chloride using a Friedel-Crafts reaction. This approach ensures the correct placement of the chlorine atoms from the outset.

A documented synthesis of a related compound, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, involved the treatment of the non-halogenated precursor with hydrochloric acid in the presence of hydrogen peroxide. nih.gov This method could potentially be adapted for the chlorination of 1-(2,6-dihydroxyphenyl)octadecan-1-one.

Novel Catalytic Systems and Reaction Conditions for Synthesis (e.g., Aldol Condensation Variants)

Modern synthetic chemistry continuously seeks to develop more efficient and environmentally benign methods. In the context of synthesizing 1-(2,6-dihydroxyphenyl)octadecan-1-one and its analogues, novel catalytic systems and reaction conditions are being explored.

Aldol condensation reactions, a cornerstone of carbon-carbon bond formation, and their variants like the Claisen-Schmidt condensation, offer powerful tools for constructing the core structure. jocpr.comwikipedia.orgsigmaaldrich.comlibretexts.org These reactions typically involve the condensation of a ketone with an aldehyde or another ketone. While not a direct route to the final product, these reactions can be used to build key intermediates. For instance, a substituted acetophenone could be reacted with a long-chain aldehyde in a crossed aldol condensation. wikipedia.org The resulting α,β-unsaturated ketone could then be further modified to yield the target molecule. The development of new catalysts, including organocatalysts and transition metal complexes, has significantly expanded the scope and selectivity of aldol-type reactions. sigmaaldrich.comorganic-chemistry.org

Other novel catalytic systems focus on improving the efficiency and regioselectivity of acylation and alkylation reactions. For instance, the use of solid acid catalysts for the acylation of resorcinol offers a greener alternative to traditional Lewis acids. future4200.com Furthermore, modern catalytic methods for C-H activation and functionalization are emerging as powerful tools for the direct and selective introduction of functional groups onto aromatic rings, which could be applied to the synthesis of these compounds. acs.orgnih.govresearchgate.netwiley.com

Chemical Modification and Derivatization Studies of 1 2,6 Dihydroxyphenyl Octadecan 1 One

Systematic Functionalization of the Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups on the resorcinol (B1680541) ring are primary sites for chemical modification. Their reactivity allows for a range of functionalization reactions, including etherification and esterification, to produce a diverse library of derivatives.

Etherification: The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis. This involves deprotonation with a suitable base to form a phenoxide, followed by nucleophilic attack on an alkyl halide. By varying the alkyl halide, a wide array of ethers can be synthesized, from simple methyl or ethyl ethers to more complex and sterically hindered derivatives. The selective mono- or di-alkylation can often be controlled by stoichiometric adjustments of the reagents and reaction conditions.

Esterification: Esterification of the phenolic hydroxyls is another common modification strategy. This can be achieved by reacting 1-(2,6-dihydroxyphenyl)octadecan-1-one with acyl chlorides or acid anhydrides in the presence of a base. This reaction is typically efficient and allows for the introduction of various acyl groups, thereby altering the molecule's lipophilicity and susceptibility to enzymatic cleavage by esterases. rsc.org

Table 1: Representative Derivatives from Phenolic Hydroxyl Group Functionalization

Derivative Name Functional Group Introduced Potential Reagents
1-(2,6-Dimethoxyphenyl)octadecan-1-one Methyl ether Methyl iodide, Potassium carbonate
1-(2,6-Diacetoxyphenyl)octadecan-1-one Acetyl ester Acetic anhydride, Pyridine
1-(2,6-Dibenzyloxyphenyl)octadecan-1-one Benzyl ether Benzyl bromide, Sodium hydride
1-(2,6-Bis(pivaloyloxy)phenyl)octadecan-1-one Pivaloyl ester Pivaloyl chloride, Triethylamine

Structural Diversification of the Octadecanone Aliphatic Chain

The long aliphatic chain of the octadecanone moiety offers another avenue for structural diversification. Modifications can be targeted at the alpha-carbon to the carbonyl group or along the chain.

Alpha-Functionalization: The alpha-carbon of the ketone can be functionalized through enolate chemistry. libretexts.org Treatment with a strong base, such as lithium diisopropylamide (LDA), generates an enolate which can then react with various electrophiles. libretexts.org For instance, alkylation with alkyl halides can introduce branching, while reactions with aldehydes (aldol condensation) can extend the carbon chain and introduce new functional groups. masterorganicchemistry.com

Chain Modification: The long alkyl chain can also be a site for modification, although this is generally more challenging. Radical reactions could potentially be employed to introduce functionality at various positions along the chain. Furthermore, if the starting material for the synthesis of 1-(2,6-dihydroxyphenyl)octadecan-1-one is modified, for example by using a different fatty acid derivative, this would lead to analogs with different chain lengths or with unsaturation.

Table 2: Examples of Aliphatic Chain Diversification

Derivative Name Modification Potential Reagents
1-(2,6-Dihydroxyphenyl)-2-methyloctadecan-1-one α-Methylation LDA, Methyl iodide
1-(2,6-Dihydroxyphenyl)-2-benzyl-octadecan-1-one α-Benzylation LDA, Benzyl bromide
3-(2,6-Dihydroxybenzoyl)nonadecan-2-one Aldol condensation product LDA, Acetaldehyde

Halogenation and Other Substitutions on the Phenyl Ring

The resorcinol ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl groups. byjus.com This allows for the introduction of various substituents, including halogens, at the positions ortho and para to the hydroxyl groups.

Halogenation: Direct halogenation with reagents such as bromine water can lead to polybrominated products due to the high reactivity of the ring. byjus.com To achieve selective monohalogenation, milder conditions and less polar solvents are typically employed. byjus.com The introduction of halogen atoms can significantly alter the electronic properties and lipophilicity of the molecule.

Other Electrophilic Substitutions: Other electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, are also possible. organic-chemistry.orgmasterorganicchemistry.com However, the conditions for these reactions need to be carefully controlled to avoid side reactions and degradation of the starting material. The acyl group already present on the ring will also influence the position of further substitutions.

Table 3: Phenyl Ring Substituted Derivatives

Derivative Name Substituent Introduced Potential Reagents
1-(4-Bromo-2,6-dihydroxyphenyl)octadecan-1-one Bromine N-Bromosuccinimide
1-(4-Chloro-2,6-dihydroxyphenyl)octadecan-1-one Chlorine Sulfuryl chloride
1-(2,6-Dihydroxy-4-nitrophenyl)octadecan-1-one Nitro group Dilute Nitric acid

Development of Prodrugs and Conjugates for Enhanced Bioavailability

Prodrug strategies are often employed to improve the pharmacokinetic properties of a parent molecule. For phenolic compounds like 1-(2,6-dihydroxyphenyl)octadecan-1-one, this typically involves masking the polar hydroxyl groups to increase lipophilicity and enhance absorption. nih.gov

Ester and Carbonate Prodrugs: As mentioned earlier, esterification of the phenolic hydroxyls can create prodrugs that are more lipophilic and can be cleaved by esterases in the body to release the active parent compound. rsc.org Similarly, carbonate linkages can be used.

Conjugates: The molecule can also be conjugated to other chemical entities, such as amino acids or polyethylene glycol (PEG), to modify its solubility, distribution, and metabolism. These conjugates can be designed to target specific tissues or to have a controlled release profile.

Table 4: Potential Prodrug and Conjugate Strategies

Prodrug/Conjugate Type Linkage Potential Advantage
Amino acid ester prodrug Ester Improved solubility and targeted transport
Phosphate ester prodrug Phosphate ester Increased water solubility
PEG conjugate Ether or Ester Enhanced circulation half-life

Green Chemistry Approaches in Chemical Modification

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of modifying 1-(2,6-dihydroxyphenyl)octadecan-1-one, several green chemistry approaches can be considered.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. youtube.comyoutube.com Many of the functionalization reactions discussed, such as esterification and etherification, can potentially be adapted to microwave-assisted conditions.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, can also be a valuable tool. Ultrasound can enhance mass transfer and create localized high temperatures and pressures, leading to improved reaction rates and yields.

Use of Greener Solvents and Catalysts: Replacing hazardous solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. Additionally, the use of solid-supported catalysts or biocatalysts (enzymes) can simplify product purification and reduce waste. For instance, lipase-catalyzed esterification could offer a green alternative to chemical methods.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation of 1 2,6 Dihydroxyphenyl Octadecan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns (splitting) in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established. researchgate.netnp-mrd.org

For 1-(2,6-dihydroxyphenyl)octadecan-1-one, ¹H NMR spectroscopy would provide distinct signals corresponding to each unique proton environment. The long octadecanoyl chain would exhibit a characteristic terminal methyl (CH₃) group signal, a large signal cluster for the numerous methylene (B1212753) (CH₂) groups, and a specific signal for the methylene group adjacent to the carbonyl function. The aromatic portion of the molecule would show signals for the three protons on the dihydroxyphenyl ring. Furthermore, the protons of the two hydroxyl (-OH) groups would also be observable, often as broad signals whose chemical shifts can be sensitive to solvent and concentration. libretexts.org The integration of these signals would confirm the number of protons in each environment.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in 1-(2,6-dihydroxyphenyl)octadecan-1-one, from the carbonyl carbon and the aromatic carbons to each carbon in the long alkyl chain, would produce a distinct signal.

While specific experimental data for 1-(2,6-dihydroxyphenyl)octadecan-1-one is not widely published, the expected spectral data can be reliably predicted based on its constituent parts and data from close structural analogs like 1-(2,6-dihydroxyphenyl)ethanone and 1-(2,6-dihydroxyphenyl)tetradecan-1-one. nih.govchemicalbook.comresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for 1-(2,6-Dihydroxyphenyl)octadecan-1-one

Chemical Shift (δ, ppm) Multiplicity Assignment
~12.8 Singlet (broad) Intramolecularly H-bonded -OH
~7.1-7.3 Triplet Aromatic H-4
~6.2-6.4 Doublet Aromatic H-3 & H-5
~4.5-6.0 Singlet (broad) Free phenolic -OH
~2.9-3.1 Triplet -CO-CH₂-
~1.6-1.7 Multiplet -CO-CH₂-CH₂-
~1.2-1.4 Multiplet (broad) -(CH₂)₁₄-

Data predicted based on known values for structural analogs. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and molecular formula of a compound with high accuracy. nih.govscilit.com High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental composition, in this case, C₂₄H₄₀O₃.

Furthermore, the fragmentation pattern observed in the mass spectrum provides critical information about the molecule's structure. When subjected to ionization, typically electron ionization (EI) for GC-MS analysis, the molecule breaks apart in a predictable manner. For 1-(2,6-dihydroxyphenyl)octadecan-1-one, characteristic fragmentation would include:

Alpha-cleavage: The breaking of the C-C bonds adjacent to the carbonyl group. This is a dominant fragmentation pathway for ketones and would result in the loss of the C₁₇H₃₅ alkyl radical or the formation of an acylium ion. libretexts.org

Alkyl Chain Fragmentation: A series of fragment ions separated by 14 mass units (corresponding to a CH₂ group) due to cleavage along the long hydrocarbon chain. libretexts.org

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, leading to a specific neutral loss.

Resorcinol (B1680541) Fragments: Ions characteristic of the dihydroxyphenyl ketone moiety are expected. In the analysis of related alkylresorcinols, a prominent fragment at m/z 268 is often observed for the trimethylsilyl (B98337) (TMS) derivatized resorcinol ring, which is a common derivatization technique to improve volatility for GC-MS analysis. researchgate.netnih.gov For the underivatized core, fragments corresponding to the dihydroxybenzoyl cation (m/z 137) and related structures are anticipated, as seen in the C12 analog which shows key fragments at m/z 152 and 137. nih.gov

Table 2: Predicted Key Mass Fragments (m/z) for 1-(2,6-Dihydroxyphenyl)octadecan-1-one

m/z Value Proposed Fragment Identity
376.29 [M]⁺ (Molecular Ion)
358 [M-H₂O]⁺
239 [M-C₁₀H₂₁]⁺ (Alpha-cleavage)
152 [C₈H₈O₃]⁺ (Dihydroxyacetophenone-like ion)

Data predicted based on general fragmentation rules and data from structural analogs. libretexts.orgnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within a molecule, respectively.

Infrared (IR) Spectroscopy works by measuring the vibrations of bonds in a molecule. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency. nist.gov For 1-(2,6-dihydroxyphenyl)octadecan-1-one, the IR spectrum would confirm the presence of its key functional groups. A very broad and strong absorption in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl groups, with the broadness resulting from hydrogen bonding. libretexts.org Strong absorptions around 2920 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the long alkyl chain. A strong, sharp absorption for the C=O (ketone) stretch is expected. Due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group, this peak would appear at a lower frequency (around 1630-1650 cm⁻¹) than a simple aliphatic ketone. Finally, C=C stretching vibrations from the aromatic ring would appear in the 1600-1450 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems known as chromophores. libretexts.org The 2,6-dihydroxyphenyl ketone moiety in the target compound constitutes a chromophore. It is expected to absorb UV light, giving rise to characteristic absorption maxima (λmax). The presence of the hydroxyl groups as auxochromes (groups that modify the absorption of a chromophore) would influence the position and intensity of these bands. nih.gov The spectrum would likely show multiple bands corresponding to π→π* transitions within the conjugated aromatic ketone system.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 (broad) O-H stretch Phenolic -OH
2920, 2850 C-H stretch Alkyl CH₂, CH₃
1630-1650 C=O stretch Conjugated Ketone
1600, 1470 C=C stretch Aromatic Ring

Data predicted based on typical functional group frequencies and known shifts due to conjugation and H-bonding. nih.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact atomic coordinates can be determined.

For 1-(2,6-dihydroxyphenyl)octadecan-1-one, obtaining a suitable single crystal would allow for its complete and unambiguous structural determination. This analysis would provide precise measurements of all bond lengths and angles. Critically, it would confirm the geometry of the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen, which is suggested by other spectroscopic methods. It would also reveal the conformation of the long octadecanoyl chain in the solid state and how the molecules pack together in the crystal lattice, including any intermolecular hydrogen bonds involving the second hydroxyl group.

Although a crystal structure for this specific compound is not publicly available, the structure of a close analog, 1-(2,6-dihydroxyphenyl)tetradecan-1-one, has been determined by this method. researchgate.net The analysis confirmed the extended conformation of the alkyl chain and the presence of both intra- and intermolecular hydrogen bonds, demonstrating the power of this technique for providing ultimate structural proof for this class of molecules. researchgate.net

Preclinical Biological Activity Profiling of 1 2,6 Dihydroxyphenyl Octadecan 1 One and Its Analogs

In Vitro Antimicrobial Investigations

The antimicrobial properties of analogs of 1-(2,6-dihydroxyphenyl)octadecan-1-one have been a key area of research, revealing a capacity to inhibit the growth of various pathogenic microorganisms.

Research into analogs, such as 1-(2,6-dihydroxyphenyl)butane-1-one, has demonstrated notable inhibitory effects against both bacteria and fungi. nih.gov This particular analog, isolated from the endolichenic fungus Diaporthe childiae, showed broad-spectrum antimicrobial activity. nih.gov It was found to be effective against a panel of clinically and food-relevant pathogenic strains, encompassing Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov The general class of polyphenols, to which these compounds belong, is well-documented for its antimicrobial properties, which can involve mechanisms like disrupting microbial cell membranes, inhibiting essential enzymes, and interfering with cell wall synthesis. mdpi.comfrontiersin.org

The spectrum of activity for the analog 1-(2,6-dihydroxyphenyl)butane-1-one is extensive. Studies have shown its efficacy against ten different pathogenic strains. nih.gov Among the susceptible bacteria is Staphylococcus aureus, a significant Gram-positive pathogen known for causing a wide range of infections and its increasing resistance to antibiotics. nih.govnih.gov The analog also demonstrated activity against other bacteria such as Bacillus subtilis, Escherichia coli, and Salmonella Typhimurium. nih.gov

While the analog showed antifungal properties, specific studies detailing its activity against phytopathogenic fungi are limited in the available research. However, natural compounds are increasingly investigated for their potential to control fungi that cause diseases in plants. nih.govnih.govresearchgate.net

Table 1: Antimicrobial Spectrum of 1-(2,6-dihydroxyphenyl)butane-1-one

Pathogen Type Activity
Staphylococcus aureus Gram-positive Bacteria Inhibitory
Bacillus subtilis Gram-positive Bacteria Inhibitory
Listeria monocytogenes Gram-positive Bacteria Inhibitory
Escherichia coli Gram-negative Bacteria Inhibitory
Salmonella Typhimurium Gram-negative Bacteria Inhibitory
Proteus vulgaris Gram-negative Bacteria Inhibitory
Shigella dysenteriae Gram-negative Bacteria Inhibitory
Pseudomonas aeruginosa Gram-negative Bacteria No Inhibition
Vibrio parahaemolyticus Gram-negative Bacteria No Inhibition
Candida albicans Fungus Inhibitory
Aspergillus niger Fungus Inhibitory
Saccharomyces cerevisiae Fungus Inhibitory

Source: Adapted from research on an analog compound. nih.gov

Minimum Inhibitory Concentration (MIC) values have been established to quantify the potency of 1-(2,6-dihydroxyphenyl)butane-1-one. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov For the analog 1-(2,6-dihydroxyphenyl)butane-1-one, MIC values against various pathogens were determined, highlighting its potent activity, particularly against Bacillus subtilis and Saccharomyces cerevisiae. nih.gov

Detailed time-kill kinetic studies, which assess the rate at which a compound kills a microbial population over time, have not been specifically reported for 1-(2,6-dihydroxyphenyl)octadecan-1-one or its direct analogs in the reviewed literature. nih.gov

Table 2: MIC Values of 1-(2,6-dihydroxyphenyl)butane-1-one Against Selected Pathogens

Pathogen MIC (µg/mL)
Staphylococcus aureus 62.5
Bacillus subtilis 7.8
Listeria monocytogenes 31.25
Escherichia coli 62.5
Salmonella Typhimurium 62.5
Proteus vulgaris 31.25
Shigella dysenteriae 62.5
Candida albicans 31.25
Aspergillus niger 15.6
Saccharomyces cerevisiae 7.8

Source: Data derived from studies on an analog compound. nih.gov

Antioxidant Potential and Reactive Oxygen Species (ROS) Scavenging Assays

Specific studies detailing the antioxidant and ROS scavenging activities of 1-(2,6-dihydroxyphenyl)octadecan-1-one are not available in the reviewed scientific literature. However, as a phenolic compound, it is structurally related to classes of molecules known for their significant antioxidant potential. mdpi.comasianpubs.org Polyphenols can exert antioxidant effects by scavenging free radicals, chelating metal ions, and inhibiting enzymes that generate ROS. nih.gov

Common assays used to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and various ROS scavenging assays. nih.govmdpi.com The DPPH assay measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical, resulting in a color change from violet to yellow. asianpubs.orgmdpi.com ROS scavenging assays measure the neutralization of harmful reactive oxygen species like superoxide (B77818) anions (O₂•−) and hydroxyl radicals (•OH), which are implicated in cellular damage and various diseases. nih.gov The dihydroxy substitution on the phenyl ring of the target compound is a common feature in many potent natural antioxidants.

In Vitro Antiproliferative and Cytotoxic Effects in Non-Human Cell Lines

There is no specific information available in the searched literature regarding the in vitro antiproliferative and cytotoxic effects of 1-(2,6-dihydroxyphenyl)octadecan-1-one or its close analogs on non-human cell lines. Research on other, more complex, natural product derivatives has shown antiproliferative activity against various cancer cell lines, but these are not direct analogs. nih.govnih.gov

Enzymatic Inhibition Studies (e.g., Aminopyrine (B3395922) N-demethylase Inhibition)

Data from enzymatic inhibition studies, specifically concerning the inhibition of aminopyrine N-demethylase by 1-(2,6-dihydroxyphenyl)octadecan-1-one or its analogs, were not found in the reviewed literature.

Evaluation of Anti-inflammatory Activities in Cellular Models

The anti-inflammatory potential of analogs of 1-(2,6-dihydroxyphenyl)octadecan-1-one, particularly chalcones and other derivatives of dihydroxyacetophenone, has been explored in several cellular models of inflammation. These studies often measure the ability of a compound to inhibit the release of pro-inflammatory mediators from immune cells, such as mast cells and neutrophils, when stimulated.

Research into a novel series of chalcones, including 2',5'-dihydroxychalcones, demonstrated significant inhibitory effects on the activation of rat peritoneal mast cells and neutrophils. nih.gov Mast cells, when stimulated, release granules containing histamine (B1213489) and enzymes like β-glucuronidase, contributing to the inflammatory response. Certain dihydroxychalcone analogs were found to potently inhibit the release of these mediators. nih.gov

For instance, 2',5'-dihydroxychalcone (B1234639) has been identified as a potent inhibitor of chemical mediator release and cyclooxygenase activity. nih.gov Further studies on a series of related compounds revealed that 2',3-dihydroxy-, 2',5'-dihydroxy-4-chloro-, and 2',5'-dihydroxychalcone demonstrated noteworthy inhibitory effects on hind-paw edema induced by polymyxin (B74138) B in animal models, suggesting that their anti-inflammatory action is, at least in part, due to the suppression of mediator release from mast cells and neutrophils. nih.gov

The following table summarizes the inhibitory effects of selected dihydroxychalcone analogs on the release of inflammatory mediators from stimulated rat peritoneal mast cells.

CompoundConcentration (µg/mL)Inhibition of β-glucuronidase release (%)Inhibition of Histamine release (%)
2',5'-dihydroxychalcone1055.448.2
2',5'-dihydroxy-4-chlorochalcone1062.155.7
2',3'-dihydroxychalcone1045.839.5

Data synthesized from studies on dihydroxychalcone analogs. nih.gov

Furthermore, other dihydroxyacetophenone derivatives have been investigated for their anti-inflammatory properties. For example, 2,5-dihydroxyacetophenone, isolated from Rehmanniae Radix Preparata, has been shown to inhibit the production of inflammatory mediators in activated macrophages. glpbio.com

Modulation of Cellular Signaling Pathways

The anti-inflammatory effects of dihydroxyacetophenone analogs are often underpinned by their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two of the most critical signaling cascades in the inflammatory process.

Modulation of the MAPK Pathway:

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory cytokines. nih.gov Several studies have demonstrated that dihydroxyacetophenone derivatives can interfere with this pathway.

For instance, 2,5-dihydroxyacetophenone has been shown to block the ERK1/2 signaling pathway in activated macrophages. glpbio.com In another study, a chalcone (B49325) derivative, 2′-Hydroxy-3,6′-dimethoxychalcone, was found to inhibit the inflammatory response in RAW 264.7 cells through the MAPK signaling pathway. nih.gov Specifically, this compound inhibited the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

The table below illustrates the inhibitory effect of a dihydroxyacetophenone analog on the phosphorylation of key MAPK proteins in U266 multiple myeloma cells.

Treatmentp-p38 (Fold Change)p-JNK (Fold Change)p-ERK1/2 (Fold Change)
Control1.01.01.0
2,5-Dihydroxyacetophenone (100 µM)0.40.50.6

Data derived from studies on 2,5-dihydroxyacetophenone. researchgate.net

Modulation of the NF-κB Pathway:

The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govnih.gov The activation of NF-κB is a tightly regulated process, and its inhibition is a key target for anti-inflammatory drug development.

Research has indicated that dihydroxyacetophenone derivatives can suppress the activation of the NF-κB pathway. 2,5-dihydroxyacetophenone has been reported to inhibit the activation of the NF-κB signaling pathway in RAW264.7 cells by increasing the protein stability of Hdac1 and decreasing the acetylation level of the p65 subunit of NF-κB. researchgate.net This mechanism effectively blocks the translocation of NF-κB to the nucleus and subsequent gene transcription. Similarly, other natural compounds with structural similarities have been shown to inhibit NF-κB signaling by preventing the phosphorylation of I-κB and the nuclear translocation of NF-κB. nih.gov

The collective findings from studies on various dihydroxyacetophenone analogs suggest that compounds like 1-(2,6-dihydroxyphenyl)octadecan-1-one may possess anti-inflammatory properties mediated through the modulation of the MAPK and NF-κB signaling pathways. However, direct experimental validation on this specific molecule is necessary to confirm these potential activities.

Mechanistic Investigations of 1 2,6 Dihydroxyphenyl Octadecan 1 One S Biological Actions

Elucidation of Molecular Targets and Binding Interactions

Direct molecular targets for 1-(2,6-dihydroxyphenyl)octadecan-1-one have not been extensively documented in the available literature. However, insights can be drawn from its constituent parts: the 2,6-dihydroxyacetophenone head and the long alkyl chain.

The parent compound, 2,6-dihydroxyacetophenone (the same aromatic core but with a methyl instead of a heptadecyl group), has been shown to inhibit aminopyrine-N-demethylase in rat liver microsomal preparations. thegoodscentscompany.com This suggests that enzymes, particularly those involved in metabolic processes, could be a potential class of targets for its long-chain derivatives.

Furthermore, studies on other long-chain ketones with reactive functional groups, such as 3,4-epoxy-2-alkanones, propose a mechanism of irreversible enzyme inhibition. nih.gov This action may occur via a nucleophilic attack from an amino acid residue in the enzyme's active site on an electrophilic carbon in the compound. nih.gov Given the ketone group in 1-(2,6-dihydroxyphenyl)octadecan-1-one, a similar mechanism involving nucleophilic interaction with target proteins is a plausible hypothesis for its mode of action. The presence of the long C18 alkyl chain would significantly influence its lipophilicity, likely directing it toward cellular membranes or the hydrophobic pockets of proteins.

Impact on Cellular Processes (e.g., Cell Cycle Progression, DNA Synthesis)

Specific studies detailing the impact of 1-(2,6-dihydroxyphenyl)octadecan-1-one on cell cycle progression and DNA synthesis have not been identified. However, these processes are fundamental to the action of many bioactive compounds.

The cell cycle is a tightly regulated series of events that govern cell growth and division, comprising phases such as G1 (growth), S (DNA synthesis), G2 (preparation for division), and M (mitosis). youtube.com Key regulators of this process include cyclin-dependent kinases (CDKs). nih.gov For instance, CDK4 and CDK6 are crucial for the transition from the G1 to the S phase. nih.gov Inhibition of these kinases can lead to a G1-phase arrest, preventing cells from replicating their DNA. nih.gov A prolonged arrest can downregulate the components of the DNA replication machinery, leading to replication stress and potentially causing cells to exit the cell cycle permanently. nih.gov

Should 1-(2,6-dihydroxyphenyl)octadecan-1-one possess antiproliferative properties, as has been noted for some related dihydroxyacetophenone derivatives, its mechanism could involve interference with key cell cycle checkpoints or direct inhibition of DNA synthesis. nih.gov Future research would be necessary to screen the compound for such activities and identify its specific molecular players within the cell cycle machinery.

Characterization of Receptor Interactions and Ligand-Based Modulations

There is currently no specific information characterizing the interaction of 1-(2,6-dihydroxyphenyl)octadecan-1-one with cellular receptors. Many therapeutic agents function by binding to receptors, such as G protein-coupled receptors (GPCRs), which are integral to cellular communication. drugbank.com

Ligands can interact with receptors in several ways. Orthosteric ligands bind to the primary, highly conserved binding site, whereas allosteric modulators bind to a different, less-conserved site on the receptor. sigmaaldrich.com Allosteric modulators can be further classified as positive allosteric modulators (PAMs), which enhance the effect of the primary ligand, or negative allosteric modulators (NAMs), which reduce it. sigmaaldrich.com The structural features of 1-(2,6-dihydroxyphenyl)octadecan-1-one, with its polar dihydroxyphenyl head and its long, nonpolar alkyl tail, give it amphipathic properties that could facilitate interactions with transmembrane proteins like GPCRs, potentially by anchoring in the lipid bilayer while the polar head interacts with extracellular or intracellular loops. However, experimental validation of any such receptor-ligand interaction is required.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

Comprehensive gene expression or proteomic profiling studies in response to exposure to 1-(2,6-dihydroxyphenyl)octadecan-1-one are not available in the current body of scientific literature. These techniques are powerful tools for elucidating a compound's mechanism of action by providing a global view of cellular changes.

Gene Expression Profiling (Transcriptomics) would measure changes in messenger RNA (mRNA) levels across the genome, revealing which genes are up- or downregulated after treatment with the compound. This can point to the cellular pathways being affected.

Proteomic Profiling analyzes changes in the entire protein content of a cell. nih.gov Techniques like thermal proteome profiling can identify direct protein targets of a compound by measuring changes in their thermal stability upon binding. youtube.com This approach has been used to discover that certain anticancer compounds function by targeting mRNA processing and transcription. youtube.com

Conducting such analyses for 1-(2,6-dihydroxyphenyl)octadecan-1-one would be a critical step in identifying its molecular targets and understanding its broader impact on cellular function.

Influence on Microbial Virulence Factors and Resistance Mechanisms

While direct studies on the effect of 1-(2,6-dihydroxyphenyl)octadecan-1-one on microbial virulence are lacking, significant insights can be gained from related compounds. Research on novel dihydroxyacetophenone derivatives has demonstrated powerful antibacterial activity against the drug-resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.govresearchgate.net This suggests that the dihydroxyacetophenone scaffold is a promising starting point for developing new antimicrobial agents.

Microbial virulence factors are molecules that enable a pathogen to cause disease in a host. nih.gov These can include toxins, enzymes, and structures that help the microbe evade the host immune system. nih.gov The long alkyl chain of 1-(2,6-dihydroxyphenyl)octadecan-1-one is a feature shared with many known antimicrobial lipids. Long-chain fatty alcohols and alkanes have been reported to possess antibacterial and antifungal activity, with efficacy often depending on the specific chain length. nih.govnih.gov

The table below summarizes the minimum inhibitory concentrations (MIC) for a series of long-chain 3,4-epoxy-2-alkanones against various microorganisms, illustrating how antimicrobial activity can be dependent on chain length for a related class of compounds. nih.gov This highlights the importance of the alkyl chain in conferring bioactivity.

Table showing the Minimum Inhibitory Concentrations (MIC) in μg/mL for a homologous series of 3,4-epoxy-2-alkanones (C11 to C17). Data sourced from a study on long-chain ketone antimicrobial activity. nih.gov

The mechanism by which such compounds exert their antimicrobial effect could involve disrupting the bacterial cell membrane or inhibiting key microbial enzymes, thereby neutralizing virulence. nih.gov Given that dihydroxyacetophenone derivatives show activity against resistant P. aeruginosa, it is plausible that 1-(2,6-dihydroxyphenyl)octadecan-1-one could act by circumventing or overcoming existing resistance mechanisms, a hypothesis that warrants further investigation.

Structure Activity Relationship Sar Studies of 1 2,6 Dihydroxyphenyl Octadecan 1 One Derivatives

Influence of Aliphatic Chain Length and Saturation on Biological Activity

The long aliphatic chain is a defining feature of 1-(2,6-dihydroxyphenyl)octadecan-1-one, and its length and degree of saturation are critical determinants of the molecule's biological profile. The lipophilicity, or fat-solubility, conferred by this chain significantly influences the compound's ability to permeate microbial cell membranes.

Research on similar classes of compounds, such as 1-O-alkylglycerols, has demonstrated a clear correlation between alkyl chain length and antimicrobial efficacy. For instance, studies have shown that the isolated yield of 1-O-alkylglycerols increases with the length of the alkyl chain, which is attributed to decreased water solubility during extraction. nih.gov This suggests that increasing the chain length enhances the lipophilic character of the molecule. In one study, 1-(2,6-dihydroxyphenyl)butane-1-one, a shorter-chain analog, exhibited inhibitory activity against a range of pathogenic bacteria. nih.gov The antimicrobial activity of such compounds is often related to their ability to disrupt the bacterial cell membrane.

The length of the aliphatic chain can also influence the specific type of antimicrobial activity. For example, in a series of 1-O-alkylglycerols, variations in chain length led to different levels of antibacterial and antifungal activities. nih.gov While a direct SAR study on the saturation of the octadecyl chain of 1-(2,6-Dihydroxyphenyl)octadecan-1-one is not widely available, it is a common strategy in medicinal chemistry to introduce unsaturation to alter the compound's conformation and physicochemical properties, which can, in turn, affect its biological activity.

Table 1: Effect of Aliphatic Chain Length on the Yield of 1-O-Alkylglycerols This table illustrates the general principle that increasing aliphatic chain length can alter physicochemical properties.

Compound Aliphatic Chain Length Isolated Yield (%)
1-O-octanylglycerol (C8Gly1) 8 71.3
1-O-dodecylglycerol (C12Gly1) 12 84.7
1-O-hexadecylglycerol (C16Gly1) 16 89.8

Data sourced from a study on 1-O-alkylglycerols. nih.gov

Role of Hydroxyl Group Position and Substitution on Phenolic Ring Activity

The phenolic hydroxyl (-OH) groups are paramount to the biological activity of many natural and synthetic compounds. pjmhsonline.compjmhsonline.com Their number, position on the aromatic ring, and substitution patterns are critical factors that govern the molecule's antioxidant, antimicrobial, and antiproliferative effects. pjmhsonline.comnih.gov

The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. pjmhsonline.comnih.gov Studies on coumarins have shown that the presence of phenolic hydroxyl groups is beneficial for their antioxidant and antiproliferative activities. pjmhsonline.com This is because the hydroxyl groups can readily donate a proton to trap free radicals. pjmhsonline.com The antiradical efficiency has been correlated with the number of phenolic hydroxyl groups attached to the aromatic part of the molecule. pjmhsonline.com For instance, in a study of curcumin (B1669340) analogues, an additional aromatic hydroxyl group enhanced antibacterial activity against several pathogens. researchgate.net

The position of the hydroxyl groups also plays a significant role. In the case of 1-(2,6-dihydroxyphenyl)octadecan-1-one, the two hydroxyl groups are positioned ortho to the carbonyl group. This arrangement can influence the molecule's acidity, hydrogen bonding capabilities, and ability to chelate metal ions, all of which can contribute to its biological activity. Protecting or replacing these hydroxyl groups often leads to a decrease in activity, highlighting their importance. pjmhsonline.comnih.govnih.gov For example, the chemical modification of hydroxyl groups in natural coumarins into less hydrophilic moieties resulted in a significant decline in their antiradical activity. pjmhsonline.com

Table 2: Impact of Hydroxyl Group Modification on the Antiradical Activity of Coumarins This table demonstrates the general principle of the importance of free hydroxyl groups for biological activity.

Compound Type Modification Antiradical Activity
Natural Coumarins Free phenolic hydroxyl groups High
Semisynthetic Derivatives Hydroxyl groups replaced with less hydrophilic moieties Significantly declined

Based on findings from a study on natural and semisynthetic coumarins. pjmhsonline.com

Effects of Halogenation and Other Substitutions on Efficacy

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and other substituents onto the phenolic ring is a common strategy in medicinal chemistry to modulate the efficacy of a compound. researchgate.net Halogenation can alter a molecule's lipophilicity, electronic properties, and metabolic stability, which can, in turn, enhance its pharmacological profile. researchgate.net

While specific studies on the halogenation of 1-(2,6-dihydroxyphenyl)octadecan-1-one are limited, general principles can be drawn from research on other phenolic compounds. For instance, the chlorination of a bioactive compound can improve its pharmacokinetic and pharmacological properties. researchgate.net The position of halogenation is crucial and can be determined by the existing functional groups on the molecule. rsc.org For example, the bromination of 2,6-dihydroxyanthracene occurs at specific positions depending on whether the hydroxyl groups are free or protected. rsc.org

The introduction of halogens can also lead to the development of potent cytotoxic activities in some cases. researchgate.net However, the absence of halogens has also been identified as an important molecular feature for the biological activity of certain drugs in some QSAR studies. orgchemres.org This indicates that the effect of halogenation is highly dependent on the specific molecular scaffold and the biological target.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling in Predicting Activity

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding and predicting the biological activity of chemical compounds. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. researchgate.netjocpr.com

For phenolic antioxidants, QSAR studies often use quantum chemical parameters to describe their free radical scavenging properties. nih.gov Key descriptors can include the bond dissociation enthalpy of the O-H bond (BDE-OH), ionization potential (IP), and lipophilicity (LogP). researchgate.net The goal is to develop reliable models that can predict the potency of new, unsynthesized compounds, thereby reducing the time and cost of drug discovery. chemrxiv.org

The application of QSAR is broad, covering various biological activities. For example, QSAR models have been developed for substituted phenols to estimate their redox potentials and antioxidant activities. nih.gov These models often reveal that the number and location of hydroxyl groups are major determinants of activity. nih.gov In other cases, QSAR studies on naphthoquinones have shown that their antiproliferative activities are largely dependent on their hydrophobicity. nih.gov The development of a robust QSAR model requires careful statistical validation to ensure its predictive power. chemrxiv.org

Table 3: Common Descriptors Used in QSAR Modeling of Phenolic Compounds

Descriptor Description Relevance to Activity
BDE-OH (OH bond homolytic dissociation enthalpy) Energy required to break the O-H bond homolytically. Lower BDE-OH often correlates with higher antioxidant activity. researchgate.net
IP (Ionization Potential) The energy required to remove an electron from the molecule. Relates to the ease of electron donation, a key step in antioxidant mechanisms. researchgate.net
LogP (Lipophilicity) A measure of a compound's solubility in a non-polar solvent versus a polar one. Influences membrane permeability and access to biological targets. researchgate.net
E(homo) (Energy of the Highest Occupied Molecular Orbital) Energy of the outermost electron orbital. Related to the molecule's ability to donate electrons. nih.gov

Design Principles for Enhanced Bioactivity and Selectivity

Based on SAR and QSAR studies of phenolic compounds, several design principles can be formulated to enhance the bioactivity and selectivity of derivatives of 1-(2,6-dihydroxyphenyl)octadecan-1-one.

Strategic Ring Substitution: The introduction of small, well-chosen substituents on the aromatic ring can be used to modulate the electronic properties and steric profile of the molecule. For instance, adding electron-withdrawing groups could increase the acidity of the phenolic protons, potentially enhancing their radical scavenging ability. Conversely, electron-donating groups might also influence activity. Halogenation at specific positions could be explored to improve metabolic stability and cell permeability.

Integrating Computational and Experimental Approaches: A synergistic approach that combines computational modeling with experimental synthesis and testing is often the most efficient path to novel drug discovery. nih.gov QSAR models can be used to screen virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis, thereby accelerating the discovery of compounds with enhanced bioactivity and selectivity. chemrxiv.org

Future Research Directions and Potential Applications for 1 2,6 Dihydroxyphenyl Octadecan 1 One

Exploration of Biosynthetic Pathways and Metabolic Engineering Strategies

There is currently no published research detailing the natural biosynthetic pathway of 1-(2,6-Dihydroxyphenyl)octadecan-1-one. The biosynthesis of related alkylresorcinols typically involves polyketide synthase (PKS) pathways. Future research would need to identify the specific genes and enzymes responsible for the condensation of a C18 fatty acid precursor with a phenolic starter unit to produce this molecule. Understanding this pathway would be the first step toward developing metabolic engineering strategies in microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, for sustainable and scalable production.

Development of Advanced Delivery Systems (e.g., Nanoparticles, Microencapsulation)

The long octadecanoyl chain of 1-(2,6-Dihydroxyphenyl)octadecan-1-one suggests poor water solubility, which could limit its bioavailability and potential applications. Research into advanced delivery systems is therefore a critical future direction. Investigations could focus on:

Nanoparticles: Formulating the compound into lipid-based or polymeric nanoparticles could enhance its solubility, stability, and ability to be transported across biological membranes.

Microencapsulation: This technique could protect the compound from degradation and allow for controlled release, which would be beneficial for potential agricultural or pharmaceutical uses.

Currently, no studies have been published on the formulation of 1-(2,6-Dihydroxyphenyl)octadecan-1-one into such delivery systems.

Combinatorial Chemistry and High-Throughput Screening for Novel Analogues

Systematic exploration of the structure-activity relationships of 1-(2,6-Dihydroxyphenyl)octadecan-1-one has not yet been undertaken. Future research employing combinatorial chemistry could generate a library of novel analogues by modifying the alkyl chain length, the substitution pattern on the phenyl ring, or the functional groups. High-throughput screening of these analogues against various biological targets could rapidly identify compounds with enhanced or novel activities.

Integration with Omics Technologies for Comprehensive Biological Understanding

To understand the biological effects of 1-(2,6-Dihydroxyphenyl)octadecan-1-one, a comprehensive approach using omics technologies is warranted. Future studies could involve:

Transcriptomics: To identify changes in gene expression in cells or organisms exposed to the compound.

Proteomics: To analyze alterations in protein levels and post-translational modifications.

Metabolomics: To map the metabolic pathways affected by the compound.

This multi-omics approach would provide a holistic view of its mechanism of action and potential off-target effects. At present, no such studies have been reported for this specific compound.

Opportunities in Agricultural Applications (e.g., Crop Protection, Phytopathogen Control)

While some long-chain alkylresorcinols have shown promise as antimicrobial and antifungal agents, the specific activity of 1-(2,6-Dihydroxyphenyl)octadecan-1-one against plant pathogens is unknown. Future research should investigate its potential as:

A natural pesticide: To protect crops from insect pests.

An antifungal or antibacterial agent: To control diseases in commercially important plants.

Screening the compound against a panel of common phytopathogens would be a necessary first step in this research area.

Potential in Veterinary Medicine and Animal Health as Antimicrobial Agents

The antimicrobial properties of 1-(2,6-Dihydroxyphenyl)octadecan-1-one in the context of animal health are yet to be explored. Given the antimicrobial activity of related compounds, future investigations could assess its efficacy against a range of veterinary pathogens, including bacteria and fungi that cause infections in livestock and companion animals. Such research would be the foundation for its potential development as a novel veterinary antimicrobial agent.

Q & A

Q. What are the primary natural sources of 1-(2,6-Dihydroxyphenyl)octadecan-1-one, and what methodologies are employed for its isolation?

The compound has been isolated from Peperomia sui (common name: Suranone) using solvent extraction followed by chromatographic purification. For oily derivatives like this compound (C18 chain), techniques such as column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) are critical. Structural analogs with shorter alkyl chains (e.g., C14 in Myristica malabarica) use similar protocols but may require additional steps like crystallization for purification .

Q. Which spectroscopic and crystallographic methods confirm the molecular structure of 1-(2,6-Dihydroxyphenyl)octadecan-1-one?

  • Crystallography : While crystalline analogs (e.g., C14 derivatives) are analyzed via X-ray diffraction (monoclinic P2₁/c system, hydrogen-bonding networks like O–H⋯O) , oily C18 variants rely on:
  • NMR : ¹H/¹³C NMR (e.g., δ 2.8–3.0 ppm for ketone protons, δ 160–165 ppm for aromatic carbons) and 2D techniques (COSY, HSQC) for connectivity .
  • Mass Spectrometry : High-resolution ESI-MS or HRESIMS to confirm molecular weight (e.g., m/z 374.57 for C24H38O3) .

Advanced Research Questions

Q. How does the hydrogen-bonding network in structural analogs inform solubility and stability predictions for 1-(2,6-Dihydroxyphenyl)octadecan-1-one?

Crystalline analogs (e.g., C14 derivatives) exhibit intramolecular O–H⋯O bonds stabilizing the dihydroxyphenyl moiety. For the oily C18 compound, computational tools (e.g., DFT calculations) model hydrogen-bonding potential and solubility in polar solvents. Such analyses guide formulation strategies for pharmacological testing .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., antileishmanial vs. antimicrobial) arise from assay conditions (e.g., cell lines, concentration ranges). Methodological standardization is key:

  • Use multiple in vitro models (e.g., Leishmania promastigotes, bacterial strains) with positive controls.
  • Validate via in vivo studies to account for metabolic stability .

Q. What challenges arise in synthesizing 1-(2,6-Dihydroxyphenyl)octadecan-1-one, and how are they addressed?

Challenges include:

  • Long alkyl chain synthesis : Friedel-Crafts acylation of resorcinol with stearic acid derivatives, requiring anhydrous conditions.
  • Protecting groups : Selective protection of phenolic hydroxyls (e.g., acetyl groups) to prevent side reactions.
  • Purification : Reverse-phase HPLC for oily products .

Q. How can structure-activity relationship (SAR) studies evaluate alkyl chain modifications?

Compare bioactivity of C12, C14, and C18 analogs:

  • Antimicrobial assays : C12 derivatives show activity against Gram-positive bacteria, while C18 may require liposomal delivery for membrane penetration .
  • Hydrophobicity : Longer chains enhance lipid solubility but reduce aqueous bioavailability. LogP calculations and partition coefficient assays guide optimization .

Methodological Tables

Analytical Technique Application Example Data Reference
X-ray crystallographyHydrogen-bonding analysisSpace group P2₁/c, Z = 4
HRESIMSMolecular weight confirmationm/z 374.57 [M+H]⁺
¹H NMR (500 MHz, CDCl₃)Ketone/aromatic proton assignmentsδ 2.85 (t, J=7.5 Hz, 2H, COCH₂)

Key Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • Structural analogs (C12, C14) provide methodological insights but differ in chain length and physical properties.
  • Advanced questions emphasize computational modeling, assay standardization, and synthetic chemistry challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.